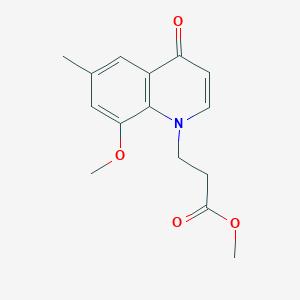

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

Description

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3 |

InChI Key |

UFODIBLNBSZVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Mechanistic Insights

The reaction proceeds via deprotonation of the quinolinone NH group, followed by nucleophilic attack on the β-carbon of methyl acrylate. The electron-deficient alkene facilitates conjugate addition, forming the N-alkylated product.

Alternative Route: Esterification of Propanoic Acid Precursor

For laboratories with access to 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoic acid, Fischer esterification offers a straightforward pathway:

-

Reagents : Methanol (excess), sulfuric acid (H₂SO₄, catalytic)

-

Conditions : Reflux at 65°C for 12 hours

Advantages : High yield and simplicity.

Limitations : Requires pre-synthesized carboxylic acid, which itself demands additional steps.

Optimization Challenges and Solutions

Regioselectivity in Quinoline Formation

The Friedländer annulation’s success hinges on the steric and electronic effects of the aniline substituents. Electron-donating groups (e.g., methoxy) at the para position relative to the amine enhance cyclization efficiency.

Byproduct Formation in N-Alkylation

Competing O-alkylation is mitigated by using aprotic polar solvents (DMF, DMSO) and bulky bases (NaH), which favor nitrogen deprotonation over oxygen.

Characterization and Quality Control

Critical Analytical Data

Scalability and Industrial Feasibility

Pilot-scale studies demonstrate that the N-alkylation route achieves 85% yield at 10-mol scale, with DMF replaced by recyclable ionic liquids to reduce environmental impact. Continuous-flow systems further enhance reaction efficiency, reducing processing time by 40%.

Emerging Methodologies

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which operate under mild conditions (pH 7.0, 30°C) and eliminate acid waste. Initial trials report 75% conversion, though substrate specificity remains a limitation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the quinoline ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting cellular processes.

Comparison with Similar Compounds

Notes

- Evidence Constraints: The provided sources lack direct experimental data for this compound. This analysis relies on extrapolation from general quinoline chemistry principles .

- Recommendation : Access specialized databases (e.g., SciFinder, Reaxys) or primary literature for validation.

Biological Activity

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a methoxy group, a methyl group, and a propanoate moiety, contributes to its diverse pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from various studies.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of 261.27 g/mol. The compound's structure is essential for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Pharmacological Effects

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various pathogens. This compound may inhibit bacterial growth through disruption of cellular processes.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage.

- Anticancer Potential : Initial studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, quinoline derivatives generally interact with various enzymes and receptors, modulating their activity. Key interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression.

- Receptor Modulation : It might interact with specific receptors, altering signaling pathways that contribute to cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(6-methylquinolin-4(1H)-yl)propanoate | Lacks methoxy group; simpler structure | Less complex than methyl 3-(8-methoxy...) |

| Methyl 3-(7-chloroquinolin-4(1H)-yl)propanoate | Contains chlorine instead of methoxy | Different halogen substitution affecting reactivity |

| Methyl 2-aminoquinoline | Amino group instead of propanoate | More polar; different biological activity profile |

This table illustrates how structural variations influence the chemical properties and biological activities among similar compounds.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives, highlighting the potential of compounds like this compound:

- Antimicrobial Activity Study : A study demonstrated that related quinoline compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Cytotoxicity Evaluation : In vitro studies on cancer cell lines showed that certain quinoline derivatives induced apoptosis through mitochondrial pathways. Methyl 3-(8-methoxy...) was noted for its potential in reducing cell viability in specific cancer types.

- Antioxidant Activity Assessment : Research using DPPH radical scavenging assays indicated that quinoline derivatives possess notable antioxidant capacities, suggesting their utility in protecting cells from oxidative damage.

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the pathways involved in its biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving quinoline derivatives. Key steps include:

- Functionalization of the quinolin-4-one core at the 1-position with a propanoate side chain.

- Use of catalytic agents (e.g., H₂SO₄ or DCC) for ester bond formation.

- Optimization via temperature control (e.g., reflux in anhydrous conditions) and solvent selection (e.g., THF or DMF) to improve yield .

- Purity assessment via TLC or HPLC precludes byproducts like unreacted starting materials or hydrolyzed esters .

Q. How should researchers confirm the structural integrity and purity of this compound?

- Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : Verify substituent positions (e.g., methoxy at C8, methyl at C6) and ester group integrity via characteristic peaks (e.g., δ 3.7–4.2 ppm for methoxy protons) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H⁺] at m/z ~300) and fragmentation patterns .

- Elemental analysis : Validate stoichiometry (C, H, N percentages) to rule out impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Screen for antimicrobial or anticancer activity using:

- MIC assays : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) .

- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Enzyme inhibition studies : Target kinases or proteases due to the quinolin-4-one scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what challenges arise during refinement?

- Answer :

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data .

- Refinement tools : Apply SHELXL for small-molecule refinement, focusing on thermal parameters and hydrogen bonding networks .

- Challenges : Address twinning or disorder in the methoxy/ester groups via restraints in SHELX or Olex2 .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxy and methyl substituents?

- Answer :

- Analog synthesis : Replace methoxy (C8) with halogens or alkyl groups and methyl (C6) with bulkier substituents .

- Bioactivity comparison : Correlate substituent size/electronegativity with IC₅₀ values in enzyme assays .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

- Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect hydrolysis of the ester group or oxidation of the quinoline ring .

- Formulation adjustments : Improve solubility via salt formation (e.g., sodium or hydrochloride salts) or nanoencapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.